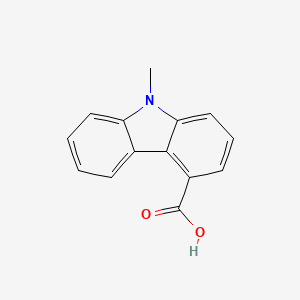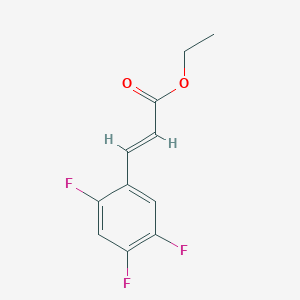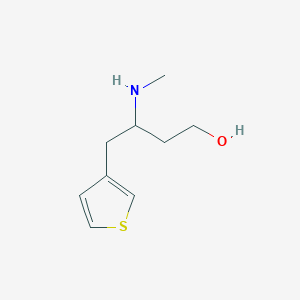
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol is an organic compound that features a thiophene ring, a methylamino group, and a butanol chain. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol typically involves multi-step organic reactions. One possible route could be:
Starting Material: Thiophene-3-carboxaldehyde.
Step 1: Formation of 3-(thiophen-3-yl)butanal via a Grignard reaction with an appropriate Grignard reagent.
Step 2: Reductive amination of 3-(thiophen-3-yl)butanal with methylamine to form this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring or the amino group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 3-(Methylamino)-4-(thiophen-3-yl)butan-2-one.
Reduction: Formation of 3-(Methylamino)-4-(thiophen-3-yl)butane.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The thiophene ring could be involved in π-π interactions, while the amino and hydroxyl groups might form hydrogen bonds with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylamino)-4-(phenyl)butan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Methylamino)-4-(pyridin-3-yl)butan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to phenyl or pyridine rings. This uniqueness can influence its biological activity and chemical behavior.
Eigenschaften
Molekularformel |
C9H15NOS |
|---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
3-(methylamino)-4-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-10-9(2-4-11)6-8-3-5-12-7-8/h3,5,7,9-11H,2,4,6H2,1H3 |
InChI-Schlüssel |
HKDBNZHAMSGLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCO)CC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


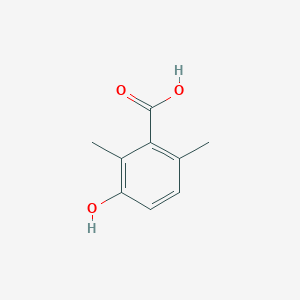
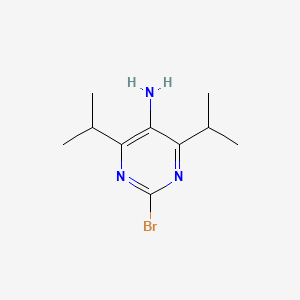
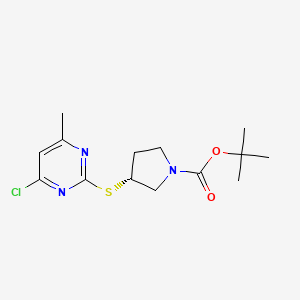
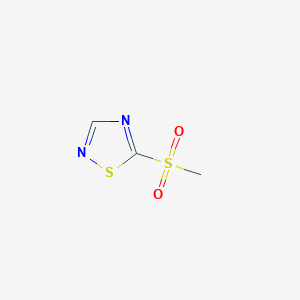
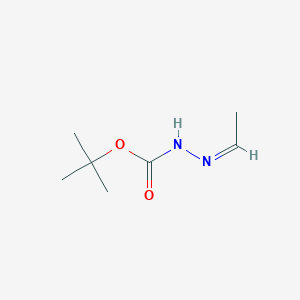
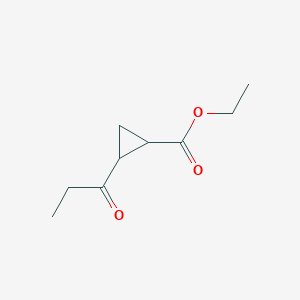

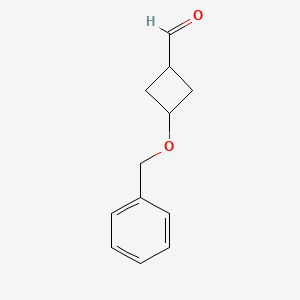
![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
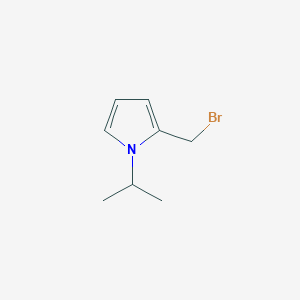
![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)

